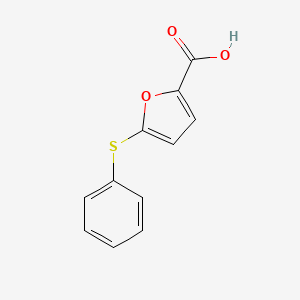

5-Phenylsulfanyl-furan-2-carboxylic acid

説明

Contextualization within Furan (B31954) Heterocyclic Chemistry

Furan is a five-membered aromatic heterocycle containing one oxygen atom. The furan nucleus is a prevalent structural motif in a multitude of natural products and synthetic compounds with significant biological activities. The versatility of the furan ring allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. Its electron-rich nature facilitates electrophilic substitution reactions, and the oxygen atom can influence the reactivity of the ring and its substituents.

Significance of the Furan-2-Carboxylic Acid Scaffold in Advanced Organic Synthesis

Furan-2-carboxylic acid, also known as 2-furoic acid, is a key derivative of furan. The carboxylic acid group provides a handle for a wide range of synthetic manipulations, including esterification, amidation, and conversion to acid chlorides. This functionality allows for the construction of more complex molecules and the introduction of diverse functional groups. The furan-2-carboxylic acid framework serves as a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For instance, it is a building block for various drugs, highlighting its importance in medicinal chemistry. arkat-usa.org The development of efficient synthetic routes to furan-2,5-dicarboxylic acid from furan-2-carboxylic acid further underscores its role as a platform chemical for the production of bio-based polymers. researchgate.net

Role of Organosulfur Moieties in Chemical and Biological Systems

Organosulfur compounds are integral to numerous biological processes and are key components of many pharmaceuticals. The presence of a sulfur atom, in this case as a thioether (sulfide) linkage, can significantly influence a molecule's physicochemical properties, such as its lipophilicity, and its metabolic stability. The carbon-sulfur bond is a feature of many biologically active natural products and synthetic drugs. Thioether moieties, for example, are found in various therapeutic agents and are known to participate in important biological interactions.

Overview of Research Trajectories for 5-Phenylsulfanyl-furan-2-carboxylic Acid and Analogues

While specific research on 5-Phenylsulfanyl-furan-2-carboxylic acid is not extensively documented in publicly available literature, the research trajectories for its analogues, particularly 5-phenyl-furan-2-carboxylic acid derivatives, offer valuable insights into its potential applications. Studies on these related compounds have shown promising results in various therapeutic areas. For example, derivatives of 5-phenyl-furan-2-carboxylic acid have been investigated as potential antitubercular agents. mdpi.com Furthermore, other substituted furan-2-carboxylic acid derivatives have been explored for the management of type 2 diabetes mellitus. nih.gov These research avenues suggest that 5-Phenylsulfanyl-furan-2-carboxylic acid and its derivatives could be promising candidates for biological evaluation in similar or new therapeutic contexts. The combination of the furan-2-carboxylic acid scaffold with the organosulfur moiety presents an interesting opportunity for the design of novel bioactive molecules.

Chemical Data of 5-Phenylsulfanyl-furan-2-carboxylic Acid

Below is a table summarizing the key chemical data for the target compound.

| Property | Value |

| IUPAC Name | 5-(Phenylsulfanyl)furan-2-carboxylic acid |

| CAS Number | 61942-18-5 |

| Molecular Formula | C₁₁H₈O₃S |

| Molecular Weight | 220.24 g/mol |

特性

CAS番号 |

61942-18-5 |

|---|---|

分子式 |

C11H8O3S |

分子量 |

220.25 g/mol |

IUPAC名 |

5-phenylsulfanylfuran-2-carboxylic acid |

InChI |

InChI=1S/C11H8O3S/c12-11(13)9-6-7-10(14-9)15-8-4-2-1-3-5-8/h1-7H,(H,12,13) |

InChIキー |

PIXPAIDQEWKTIX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)SC2=CC=C(O2)C(=O)O |

製品の起源 |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Phenylsulfanyl Furan 2 Carboxylic Acid and Analogues

Reactivity of the Furan (B31954) Ring System

The furan ring, a five-membered aromatic heterocycle, exhibits a dual nature in its reactivity. It can act as a diene in cycloaddition reactions or undergo substitution reactions characteristic of aromatic systems. The presence of both an electron-donating and an electron-withdrawing group in 5-phenylsulfanyl-furan-2-carboxylic acid creates a complex reactivity profile.

Diels-Alder Cycloaddition Reactions of Furan Carboxylic Acids

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. Furans can act as dienes in these [4+2] cycloaddition reactions. The reactivity of the furan ring in this context is highly sensitive to the electronic nature of its substituents.

Computational studies have shown that the presence of strong electron-donating groups on the furan ring significantly increases its reactivity in Diels-Alder reactions, while electron-withdrawing groups decrease it. rsc.org In the case of 5-phenylsulfanyl-furan-2-carboxylic acid, the phenylsulfanyl group, being electron-donating through resonance, is expected to enhance the reactivity of the furan ring as a diene. Conversely, the electron-withdrawing carboxylic acid group would deactivate the diene. However, for furans with both electron-donating and electron-withdrawing substituents, the activating effect of the donor group generally prevails over the deactivating effect of the acceptor group. nih.gov

The reaction of furan derivatives with dienophiles like maleimide (B117702) is an example of an efficient Diels-Alder reaction, driven by the electron-donating nature of the furan and the electron-withdrawing nature of the maleimide. researchgate.net The stereoselectivity of these reactions (endo vs. exo) is often under thermodynamic control, with the exo isomer being the more stable product. nih.gov

| Furan Derivative | Substituent at C5 | Substituent at C2 | Predicted Reactivity |

|---|---|---|---|

| Furan | -H | -H | Moderate |

| 5-Methylfuran | -CH₃ (EDG) | -H | Increased |

| Furan-2-carboxylic acid | -H | -COOH (EWG) | Decreased |

| 5-Phenylsulfanyl-furan-2-carboxylic acid | -SPh (EDG) | -COOH (EWG) | Increased (relative to furan-2-carboxylic acid) |

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. The predictions are based on general principles of substituent effects on Diels-Alder reactions of furans. rsc.orgnih.gov

Hydrogenation and Other Reductive Transformations

The furan ring can be reduced to the corresponding tetrahydrofuran (B95107) derivative through catalytic hydrogenation. This transformation is of interest for the synthesis of saturated heterocycles from biomass-derived furanics. The choice of catalyst and reaction conditions plays a crucial role in the selectivity of the hydrogenation process.

For furan-2-carboxylic acid and its derivatives, palladium catalysts are often effective for the hydrogenation of the furan ring to tetrahydrofuran-2-carboxylic acid, while leaving the carboxylic acid group intact. nsf.govresearchgate.net The presence of a sulfur-containing substituent, such as the phenylsulfanyl group, can pose a challenge in catalytic hydrogenation due to potential catalyst poisoning. However, sulfur-resistant catalysts have been developed that can effectively hydrogenate sulfur-containing heterocycles. rsc.org

In some cases, reductive transformations of furancarboxylic acids can also lead to ring-opening products. For example, using platinum catalysts, hydrogenolysis of the C-O bonds in the furan ring can occur, leading to the formation of linear carboxylic acids. nsf.govresearchgate.net

| Substrate | Catalyst | Product | Reference |

|---|---|---|---|

| Furan-2-carboxylic acid (FCA) | Pd/C | Tetrahydrofuran-2-carboxylic acid (THFCA) | nsf.gov |

| 2,5-Furandicarboxylic acid (FDCA) | Pd/C | Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) | nsf.gov |

| Furan-2-carboxylic acid (FCA) | Pt/C | 5-Hydroxyvaleric acid / δ-valerolactone | researchgate.net |

Oxidation Reactions of the Furan Nucleus

The furan ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The oxidation can result in ring-opening to form 1,4-dicarbonyl compounds or transformation into other heterocyclic systems.

The atmospheric oxidation of furan and its derivatives, often initiated by hydroxyl radicals, typically involves the addition of the radical to the C2 or C5 position of the furan ring. rsc.orgresearchgate.net This can lead to the formation of ring-opened unsaturated 1,4-dicarbonyl compounds or ring-retaining products like 5-hydroxy-2-furanones. rsc.orgresearchgate.net

The presence of a thioether, such as the phenylsulfanyl group, can influence the oxidation process. Thioethers themselves can be oxidized to sulfoxides and sulfones. rsc.orgyoutube.com This suggests that the oxidation of 5-phenylsulfanyl-furan-2-carboxylic acid could potentially occur at either the furan ring or the sulfur atom, or both, depending on the selectivity of the oxidizing agent.

Electrophilic and Nucleophilic Substitution Patterns

Furan is a π-rich heterocycle and is generally more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic substitution in furan preferentially occurs at the C2 and C5 positions, as the intermediate carbocation is better stabilized by resonance involving the oxygen atom. quora.comquora.comyoutube.com

In 5-phenylsulfanyl-furan-2-carboxylic acid, the directing effects of the two substituents are opposing. The phenylsulfanyl group is an activating, ortho-para director, which would direct incoming electrophiles to the C4 position. The carboxylic acid group is a deactivating, meta-director, which would also direct electrophiles to the C4 position. Therefore, it is highly likely that electrophilic substitution on this molecule would occur at the C4 position.

Nucleophilic substitution on the furan ring is generally difficult but can be facilitated by the presence of electron-withdrawing groups. For instance, 2-bromo-5-nitrofuran (B1267531) and methyl 2-bromo-5-carboxylate react readily with nucleophiles. answers.com The carboxylic acid group at the C2 position of 5-phenylsulfanyl-furan-2-carboxylic acid would facilitate nucleophilic attack, particularly at the C5 position, potentially leading to the displacement of the phenylsulfanyl group if it acts as a suitable leaving group.

Transformations Involving the Carboxylic Acid Group

The carboxylic acid functionality at the C2 position of the furan ring can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction. A particularly important reaction in the context of furan chemistry is decarboxylation.

Decarboxylation Reactions and Mechanisms

Decarboxylation is the removal of a carboxyl group, usually with the release of carbon dioxide. The ease of decarboxylation of heteroaromatic carboxylic acids is related to the stability of the intermediate formed upon loss of CO₂.

The decarboxylation of furan-2-carboxylic acid can be achieved under thermal conditions and is often acid-catalyzed. researchgate.netresearchgate.netacademax.com The mechanism is believed to proceed through an ipso-substitution pathway, which is a type of electrophilic aromatic substitution where the incoming electrophile (a proton) replaces the carboxyl group. researchgate.net The stability of the intermediate carbocation plays a crucial role in the reaction rate.

For pyrrole-2-carboxylic acid, a related heteroaromatic compound, the decarboxylation mechanism in acidic solution involves the protonation of the pyrrole (B145914) ring at the C2 position, followed by the addition of water to the carboxylic acid group. researchgate.net This facilitates the cleavage of the C-C bond, leading to the formation of pyrrole and protonated carbonic acid. researchgate.net A similar mechanism can be envisioned for the acid-catalyzed decarboxylation of furan-2-carboxylic acid. The presence of the electron-donating phenylsulfanyl group at the C5 position in 5-phenylsulfanyl-furan-2-carboxylic acid would be expected to stabilize the protonated intermediate, thereby potentially facilitating the decarboxylation reaction compared to unsubstituted furan-2-carboxylic acid.

| Factor | Influence on Decarboxylation Rate | Mechanistic Rationale | Reference |

|---|---|---|---|

| Acid Catalysis | Increases rate | Protonation of the ring facilitates C-COOH bond cleavage. | researchgate.net |

| Electron-Donating Substituents | Predicted to increase rate | Stabilization of the protonated intermediate. | General Principle |

| Aromaticity of the Heterocycle | Influences stability of the starting material and intermediate | Less aromatic systems may decarboxylate more readily. | acs.org |

Reactions with Oxygen and Nitrogen Nucleophiles (e.g., Esterification, Amidation, Hydrazide Formation)

The carboxylic acid functionality of 5-phenylsulfanyl-furan-2-carboxylic acid is amenable to a variety of standard derivatization reactions with oxygen and nitrogen nucleophiles. These transformations are fundamental in modifying the compound's properties and for its incorporation into larger molecular frameworks.

Esterification: The conversion of the carboxylic acid to its corresponding esters can be readily achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the reaction toward the ester product. For more sensitive substrates or to achieve higher yields under milder conditions, other methods can be employed.

Amidation: The formation of amides from 5-phenylsulfanyl-furan-2-carboxylic acid involves its reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid group to enhance its electrophilicity. A variety of coupling agents have been developed for this purpose, facilitating the reaction under mild conditions and minimizing side reactions. lookchemmall.com The direct reaction of the carboxylic acid with an amine is generally inefficient. Activated derivatives, such as acyl chlorides prepared by treating the carboxylic acid with thionyl chloride (SOCl₂), readily react with amines to form the desired amides. mdpi.compensoft.net

Hydrazide Formation: Acid hydrazides are valuable synthetic intermediates and can be prepared from the carboxylic acid. A common method involves the initial conversion of the carboxylic acid to an ester, which is then treated with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O). rjptonline.org This two-step process is often efficient. rjptonline.org Direct methods for the synthesis of hydrazides from carboxylic acids under continuous flow conditions have also been developed, offering scalability and short reaction times. osti.gov These hydrazides can serve as precursors for the synthesis of various heterocyclic compounds. nih.gov

Table 1: Representative Conditions for Carboxylic Acid Derivatization

| Transformation | Typical Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester | masterorganicchemistry.com |

| Amidation | 1. SOCl₂ or other activating agent 2. Amine (RNH₂ or R₂NH) | Amide | lookchemmall.commdpi.com |

| Hydrazide Formation | 1. Esterification 2. Hydrazine Hydrate (H₂NNH₂·H₂O) | Hydrazide | rjptonline.org |

Reactivity and Transformations of the Phenylsulfanyl Moiety

The phenylsulfanyl group introduces a sulfur atom that can undergo various transformations, most notably oxidation, and potential cleavage reactions, thereby expanding the synthetic utility of the parent molecule.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. The degree of oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions.

The selective oxidation to the sulfoxide is often achieved using milder oxidizing agents. For analogous compounds like 4-R-sulfanylfuran-2(5H)-ones, m-chloroperoxybenzoic acid (m-CPBA) has been used effectively for selective oxidation to sulfoxides. researchgate.netcore.ac.uk This method is known for its high efficiency and selectivity in converting sulfides to sulfoxides without over-oxidation to the sulfone.

Further oxidation to the sulfone requires stronger oxidizing conditions. A common and effective method involves the use of hydrogen peroxide (H₂O₂) in acetic acid. researchgate.netcore.ac.uk This system is capable of oxidizing a range of sulfanylfuranone derivatives to their corresponding sulfones. researchgate.net The sulfone group, being a strong electron-withdrawing group, can significantly alter the electronic properties of the furan ring.

Table 2: Oxidation of Analogous Sulfanylfuranone Derivatives

| Starting Material Type | Oxidizing Agent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 4-R-Sulfanylfuran-2(5H)-one | m-Chloroperoxybenzoic acid (m-CPBA) | - | 4-R-Sulfinylfuran-2(5H)-one (Sulfoxide) | researchgate.netcore.ac.uk |

| 4-R-Sulfanylfuran-2(5H)-one | Hydrogen Peroxide (H₂O₂) | Acetic Acid | 4-R-Sulfonylfuran-2(5H)-one (Sulfone) | researchgate.netcore.ac.uk |

Cleavage and Exchange Reactions of the Sulfur-Carbon Bond

The carbon-sulfur bond in aryl sulfides is generally robust. However, it can be cleaved under specific reductive or oxidative conditions. Reductive cleavage, often referred to as hydrodesulfurization, typically requires transition metal catalysts and a source of hydrogen, and is a key process in removing sulfur from fossil fuels. nih.gov While specific conditions for 5-phenylsulfanyl-furan-2-carboxylic acid are not detailed, such transformations are known for thiophenic compounds. nih.gov

Oxidative cleavage is less common but can be initiated through reactions like the Pummerer rearrangement of the corresponding sulfoxide, which can lead to intermediates where the C-S bond is more labile. nih.gov The stability of the furan ring under the conditions required for C-S bond cleavage would be a critical factor in the successful application of these methods.

Electrocatalytic Conversions of Furan Compounds

Electrocatalysis represents a promising and sustainable approach for the conversion of biomass-derived furan compounds into value-added chemicals. rsc.orgnsf.govacs.org Extensive research has focused on the electrocatalytic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365) to 2,5-furandicarboxylic acid (FDCA), a valuable polymer monomer. nsf.govnsf.gov

These conversions typically proceed via intermediate species such as 5-formyl-2-furancarboxylic acid (FFCA). rsc.org The oxidation is often carried out in alkaline electrolytes using various non-precious metal-based catalysts. rsc.org The mechanism can involve the activation of C-H or O-H bonds by the catalyst surface and hydroxyl ions to progressively oxidize the substituent at the 5-position to a carboxylic acid group. rsc.org

For 5-phenylsulfanyl-furan-2-carboxylic acid, while the phenylsulfanyl group is not a typical substrate for these specific oxidation pathways, the principles of electrocatalytic conversion of the furan ring itself are relevant. The stability and potential transformations of the phenylsulfanyl moiety under these electrochemical conditions would need to be investigated. It is conceivable that electrocatalytic methods could be developed to either selectively transform the furan core while preserving the sulfur linkage or to achieve a more profound structural modification involving both moieties.

Reaction Kinetics and Thermodynamic Analyses

The reactivity of 5-phenylsulfanyl-furan-2-carboxylic acid is governed by the electronic interplay between the furan ring and its substituents. Furan itself is an aromatic heterocycle, but its aromaticity is lower than that of benzene, making it more susceptible to addition reactions and less stable towards strong acids. ksu.edu.sa

Thermodynamic studies on furan-2-carboxylic acid have been conducted to determine properties like the standard enthalpies of combustion and formation. researchgate.net Such data provides a baseline for understanding the energetic properties of its derivatives. Kinetic studies on related furan derivatives, for instance in Diels-Alder reactions, show that electron-withdrawing substituents decrease the reaction rate by lowering the energy of the highest occupied molecular orbital (HOMO) of the furan diene. rsc.org While specific kinetic and thermodynamic data for 5-phenylsulfanyl-furan-2-carboxylic acid are scarce, these general principles provide a framework for predicting its chemical behavior and reaction outcomes. For example, the rate of electrophilic substitution would be expected to be lower than that of furan itself due to the deactivating carboxyl group, with the phenylsulfanyl group directing the substitution pattern.

Advanced Characterization Techniques for 5 Phenylsulfanyl Furan 2 Carboxylic Acid and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 5-Phenylsulfanyl-furan-2-carboxylic acid. By probing the interactions of the molecule with electromagnetic radiation, these methods offer detailed insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 5-Phenylsulfanyl-furan-2-carboxylic acid. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For a closely related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, the furan (B31954) protons appear as doublets at approximately 7.44 ppm and 7.37 ppm, each with a coupling constant (J) of around 3.7 Hz, characteristic of protons on a furan ring. mdpi.com The protons on the phenyl ring typically resonate in the aromatic region between 7.0 and 8.5 ppm. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 13 ppm, due to its acidic nature. mdpi.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbon of the carboxylic acid group (C=O) is typically observed in the range of 159-165 ppm. mdpi.com The carbons of the furan ring are expected between approximately 110 and 155 ppm, while the phenyl ring carbons resonate in the 125-140 ppm range. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are expected in the aromatic regions of the target molecule.

2D-NMR: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming assignments. princeton.edu HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which is instrumental in connecting the phenylsulfanyl group to the furan ring and the carboxylic acid to its position. princeton.edu

Table 1: Representative ¹H and ¹³C NMR Data for 5-Aryl-furan-2-carboxylic Acid Derivatives Data based on 5-(4-nitrophenyl)furan-2-carboxylic acid as a structural analog. mdpi.com

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity, Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| COOH | ~13.35 | br s | ~159.5 |

| C2 | - | - | ~146.2 |

| H3 | ~7.44 | d, J = 3.7 | ~120.3 |

| H4 | ~7.37 | d, J = 3.7 | ~112.1 |

| C5 | - | - | ~154.2 |

| Phenyl C (ipso-S) | - | - | Varies |

| Phenyl H (ortho) | ~7.5-7.7 | m | ~130-135 |

| Phenyl H (meta) | ~7.3-7.5 | m | ~129-131 |

| Phenyl H (para) | ~7.3-7.5 | m | ~127-129 |

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

MS and Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for aromatic carboxylic acids is typically prominent. youtube.com The fragmentation of 5-Phenylsulfanyl-furan-2-carboxylic acid is expected to follow characteristic pathways for carboxylic acids and aryl sulfides. libretexts.org Key fragmentation events would include the loss of a hydroxyl radical ([M-17]⁺), the loss of the entire carboxyl group ([M-45]⁺), and cleavage of the C-S or S-phenyl bonds. youtube.comlibretexts.org The fragmentation of the parent 2-furoic acid structure typically shows a prominent peak corresponding to the loss of the COOH group. nist.gov

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For instance, the related compound 5-(4-nitrophenyl)furan-2-carboxylic acid shows an [M+H]⁺ ion at m/z 232.0248 in HRMS, which corresponds to the calculated value of 232.0246 for the formula C₁₁H₇NO₅. mdpi.com This level of accuracy is essential for confirming the identity of a newly synthesized compound.

GC-MS/MS: Gas Chromatography-Mass Spectrometry (GC-MS/MS) is generally used for more volatile compounds. For the analysis of 5-Phenylsulfanyl-furan-2-carboxylic acid, derivatization to a more volatile ester form (e.g., methyl ester) would likely be required prior to analysis. This technique is highly sensitive and selective, often used for trace analysis in complex matrices.

Table 2: Predicted Key Fragments in the Mass Spectrum of 5-Phenylsulfanyl-furan-2-carboxylic Acid

| m/z Value | Proposed Fragment | Description |

| 234 | [C₁₁H₈O₃S]⁺ | Molecular Ion (M⁺) |

| 217 | [M - OH]⁺ | Loss of hydroxyl radical |

| 189 | [M - COOH]⁺ | Loss of carboxyl group |

| 125 | [C₅H₂O₂S]⁺ | Cleavage of S-Phenyl bond |

| 109 | [C₆H₅S]⁺ | Phenylsulfanyl cation |

| 95 | [C₄H₃O-CO]⁺ | Furoyl cation |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule. For carboxylic acids like 2-furoic acid, the spectra are often characterized by the dimeric form in the solid state, linked by intermolecular hydrogen bonds. nih.gov

IR Spectroscopy: The IR spectrum provides a distinct signature for the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded dimer. nih.gov The C=O stretching vibration appears as a strong, sharp band, typically around 1680-1710 cm⁻¹ for the dimer. Other characteristic bands include C-O stretching and O-H bending around 1420 cm⁻¹ and 920 cm⁻¹, respectively. Furan ring vibrations and C-H stretching are also observed. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric C=C stretching of the furan and phenyl rings often gives strong Raman signals. For 2-furoic acid, characteristic bands in the Raman spectrum appear at 1464, 1452, 1147, and 885 cm⁻¹, which are indicative of the dimeric structure. nih.gov The C-S stretching vibration, expected around 600-700 cm⁻¹, may also be observable.

Table 3: Characteristic Vibrational Frequencies for 5-Phenylsulfanyl-furan-2-carboxylic Acid Data based on analysis of 2-furoic acid and other aromatic carboxylic acids. nih.goviosrjournals.org

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (dimer) | 2500-3300 | - | Broad, Strong |

| Aromatic C-H stretch | 3050-3150 | 3050-3150 | Medium |

| C=O stretch (dimer) | 1680-1710 | 1680-1710 | Strong |

| Furan/Phenyl C=C stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| C-O stretch / O-H bend | ~1420 | ~1420 | Strong |

| Furan ring breathing | ~1020 | ~1020 | Medium |

| C-S stretch | 600-700 | 600-700 | Weak-Medium |

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The conjugated system, comprising the furan ring, the carboxylic acid group, and the phenylsulfanyl substituent, is expected to absorb UV light.

The parent compound, 2-furoic acid, exhibits a strong absorption maximum (λmax) around 240-250 nm. researchgate.net The introduction of the phenylsulfanyl group at the 5-position, which extends the conjugated π-system, is predicted to cause a bathochromic shift (a shift to a longer wavelength) of the λmax. This is due to π → π* transitions within the extended aromatic system. The spectrum of 2,5-furandicarboxylic acid shows a λmax at approximately 265 nm, indicating that substitution at the 5-position significantly influences the electronic structure. nist.gov Therefore, the λmax for 5-Phenylsulfanyl-furan-2-carboxylic acid is expected to be in the range of 260-290 nm.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like 5-Phenylsulfanyl-furan-2-carboxylic acid. nih.gov

A typical method involves reversed-phase (RP) chromatography using a C8 or C18 stationary phase. nih.gov The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small amount of acid (e.g., phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.com Detection is commonly performed using a UV detector set at the compound's λmax (e.g., ~270 nm). sielc.com The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. The method can be validated for linearity, accuracy, and precision to ensure reliable quantification. nih.govresearchgate.net

Table 4: Typical HPLC Parameters for the Analysis of Furoic Acid Derivatives Based on established methods for related compounds. nih.govsielc.commdpi.com

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (Gradient or Isocratic) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV-DAD at λmax (~270 nm) |

| Column Temperature | 25-35 °C |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) with Selective Detectors

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds. For the analysis of 5-Phenylsulfanyl-furan-2-carboxylic acid and its derivatives, coupling GC with selective detectors, particularly mass spectrometry (MS), provides high sensitivity and specificity. researchgate.net GC-MS/MS, a tandem mass spectrometry approach, is especially powerful for identifying and quantifying furan derivatives, even in complex matrices. nih.govmdpi.com This method allows for the separation of isomers, such as 2-methyl furan and 3-methyl furan, which is critical for unambiguous identification. nih.govresearchgate.net

The process involves injecting the sample into the GC system, where it is vaporized. An inert carrier gas transports the vaporized analytes through a capillary column. The choice of column is crucial for effective separation; for instance, an HP-5MS column has been shown to successfully separate various furan derivatives within a short analysis time. mdpi.comresearchgate.net As the separated compounds exit the column, they enter the mass spectrometer, which acts as a highly selective detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that serves as a chemical fingerprint. For enhanced selectivity, Multiple Reaction Monitoring (MRM) mode can be used in GC-MS/MS, where specific precursor-to-product ion transitions are monitored for the target analytes. researchgate.net

While specific GC-MS parameters for 5-Phenylsulfanyl-furan-2-carboxylic acid are not detailed in the available literature, the established methods for similar furan derivatives provide a robust framework for its analysis.

Table 1: Typical GC-MS/MS Parameters for Furan Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| GC System | Agilent 7890B GC | gcms.cz |

| MS System | Agilent 5977B MSD | gcms.cz |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | mdpi.comresearchgate.net |

| Carrier Gas | Helium | mdpi.com |

| Flow Rate | 1 mL/min | mdpi.com |

| Injector Temperature | 280 °C | mdpi.com |

| Injection Mode | Split (e.g., 1:10) | mdpi.comgcms.cz |

| Oven Program | Initial 32°C (4 min), ramp 20°C/min to 200°C (3 min) | mdpi.com |

| MS Detector | Mass Spectrometer (Tandem MS) | nih.govmdpi.com |

| Ionization Mode | Electron Ionization (EI) | nist.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) / SIM | researchgate.netrestek.com |

Advanced Sample Preparation (e.g., Headspace Solid-Phase Microextraction - HS-SPME)

Effective sample preparation is critical for accurate GC analysis, especially for trace-level analytes in complex samples. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique widely used for the extraction and preconcentration of volatile and semi-volatile compounds like furan derivatives from various matrices. nih.govresearchgate.net The method combines sampling, extraction, and concentration into a single step. walshmedicalmedia.com

In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. walshmedicalmedia.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. walshmedicalmedia.com

The efficiency of the HS-SPME process depends on several factors that must be optimized, including the type of fiber coating, extraction time and temperature, and sample matrix modifications (e.g., adding salt). nih.govmdpi.com For furan and its derivatives, fibers with a Carboxen/Polydimethylsiloxane (CAR/PDMS) coating have been found to be highly effective. nih.govnih.gov The use of a newer generation SPME Arrow, which has a larger surface area and volume of stationary phase, can further enhance sensitivity and analyte recovery compared to traditional SPME fibers. nih.govgcms.cz

Table 2: Optimized HS-SPME Conditions for Furan Derivative Analysis

| Parameter | Optimized Value | Source |

|---|---|---|

| SPME Fiber Type | Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | researchgate.net |

| SPME Device | SPME Arrow | nih.govgcms.cz |

| Sample Equilibration | 15 min at 35 °C | nih.govmdpi.com |

| Extraction Time | 10 - 25 min | gcms.czresearchgate.net |

| Extraction Temperature | 35 - 50 °C | nih.govresearchgate.net |

| Agitation | 250 - 700 rpm | gcms.czresearchgate.net |

| Matrix Modification | Addition of saturated NaCl solution | nih.govmdpi.com |

| Desorption Temperature | 280 °C | gcms.cz |

| Desorption Time | 1 min | gcms.cz |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and stereochemistry, offering unparalleled insight into the molecule's solid-state conformation.

While the crystal structure for 5-Phenylsulfanyl-furan-2-carboxylic acid itself is not publicly documented, structures of closely related derivatives have been successfully elucidated. These structures confirm the molecular geometry and provide a basis for understanding the structural characteristics of this class of compounds. For instance, the crystal structure of 5-(4-nitrophenyl)furan-2-carboxylic acid was determined, revealing a nearly planar conformation between the furan and phenyl rings. mdpi.com It was noted that 5-phenyl-furan-2-carboxylic acids can be challenging to crystallize due to limited solubility, which often leads to rapid precipitation rather than the ordered growth required for single crystal X-ray diffraction. mdpi.com

The analysis of another derivative, 5-(hydroxymethyl)furan-2-carboxylic acid, showed that the furan ring is nearly coplanar with the attached carboxyl group. nih.gov Similarly, the crystal structure of a more complex derivative containing a phenylsulfanyl group, (5S,4R)-5-(2-oxo-2-phenylethyl)-4-(phenylsulfanyl)-2(3H)-dihydrofuranone, was determined, establishing the trans positioning of the substituents on the lactone ring. researchgate.net These examples demonstrate the power of X-ray crystallography to resolve detailed structural features.

Table 3: Crystallographic Data for Furan-2-Carboxylic Acid Derivatives

| Parameter | 5-(4-Nitrophenyl)furan-2-carboxylic acid mdpi.com | 5-(Hydroxymethyl)furan-2-carboxylic acid nih.gov |

|---|---|---|

| Formula | C₁₁H₇NO₅ | C₆H₆O₄ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | Pccn |

| a (Å) | 7.9575 (2) | 10.838 (3) |

| b (Å) | 11.2330 (3) | 7.2601 (17) |

| c (Å) | 22.1800 (6) | 15.526 (4) |

| α (˚) | 90 | 90 |

| β (˚) | 90 | 90 |

| γ (˚) | 90 | 90 |

| Volume (ų) | 1983.81 (9) | 1221.7 (5) |

| Z | 8 | 8 |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly Cyclic Voltammetry (CV), are valuable for investigating the redox properties of molecules like 5-Phenylsulfanyl-furan-2-carboxylic acid. CV measures the current response of a compound to a linearly cycled potential sweep, providing information about oxidation and reduction potentials. These potentials are directly related to the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the molecule.

Studies on various furan derivatives demonstrate the utility of this technique. For example, the cyclic voltammogram of furan itself in a Britton-Robinson buffer solution at a glassy carbon electrode shows a well-defined, irreversible oxidation peak at approximately +1.44 V. ut.ac.ir The relationship between the peak current and the scan rate in such experiments can indicate whether the electrochemical process is diffusion-controlled. ut.ac.ir

For more complex furan-containing systems, such as macrocycles, CV has been used to show accessible oxidation states and extremely low oxidation potentials, suggesting their potential as strong electron-donor materials. nih.gov A macrocyclic furan was found to exhibit two reversible oxidation peaks at -0.23 V and -0.04 V vs. Fc/Fc+, indicating a high HOMO energy level. nih.gov In the context of 5-Phenylsulfanyl-furan-2-carboxylic acid, the electron-donating nature of the phenylsulfanyl group attached to the electron-rich furan ring would likely influence its oxidation potential. CV analysis could quantify this effect and provide insight into the electronic structure and potential for electron transfer reactions.

Table 4: Electrochemical Data for Furan and its Derivatives

| Compound | Technique | Key Findings | Potential (V) | Source |

|---|---|---|---|---|

| Furan | Cyclic Voltammetry | Irreversible oxidation peak | +1.44 (vs. Ag/AgCl) | ut.ac.ir |

| Furan-bridged Chromophore | Cyclic Voltammetry | Onset oxidation potential | +0.96 (vs. Ag/AgCl) | researchgate.net |

| Macrocyclic Furan (C4A) | Cyclic Voltammetry | Two reversible oxidation peaks | Eox1 = -0.23 (vs. Fc/Fc⁺) | nih.gov |

| Macrocyclic Furan (C4A) | Cyclic Voltammetry | Two reversible oxidation peaks | Eox2 = -0.04 (vs. Fc/Fc⁺) | nih.gov |

Computational Chemistry and Theoretical Investigations of 5 Phenylsulfanyl Furan 2 Carboxylic Acid

Molecular Modeling and Geometry Optimization

Molecular modeling of 5-Phenylsulfanyl-furan-2-carboxylic acid would begin with the construction of its 3D structure. The geometry of the molecule is then optimized to find its most stable conformation, which corresponds to a minimum on the potential energy surface. This is typically achieved using computational chemistry software packages.

The optimized geometry is influenced by the electronic and steric interactions between the furan (B31954) ring, the carboxylic acid group, and the phenylsulfanyl substituent. The furan ring is nearly planar, and the carboxylic acid group is expected to be coplanar with it to maximize conjugation. The orientation of the phenylsulfanyl group relative to the furan ring is a key conformational variable. The rotational barrier around the C-S bond would determine the dihedral angle between the phenyl and furan rings. This conformation is a balance between the stabilizing effects of π-π stacking and the steric hindrance between the two rings.

Table 1: Predicted Geometrical Parameters of 5-Phenylsulfanyl-furan-2-carboxylic Acid

| Parameter | Predicted Value | Basis of Prediction |

| Furan Ring Planarity | Nearly Planar | Known geometry of furan derivatives |

| Carboxylic Acid Orientation | Coplanar with Furan Ring | Maximization of electronic conjugation |

| C-S Bond Length | ~1.77 Å | Typical C(sp²)-S bond length in aryl thioethers |

| Phenyl-Furan Dihedral Angle | Non-zero | Steric hindrance and electronic effects |

The geometry optimization would likely be performed using methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly DFT, are powerful tools for investigating the electronic properties and reactivity of molecules. For 5-Phenylsulfanyl-furan-2-carboxylic acid, DFT calculations would provide insights into its electronic structure, orbital energies, and potential reaction pathways.

The electronic structure of 5-Phenylsulfanyl-furan-2-carboxylic acid is characterized by the distribution of electrons within the molecule. The presence of the electron-rich furan and phenyl rings, along with the electron-withdrawing carboxylic acid group and the sulfur atom, creates a complex electronic environment.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For 5-Phenylsulfanyl-furan-2-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich furan and phenylsulfanyl moieties, while the LUMO is likely to be centered on the furan ring and the electron-withdrawing carboxylic acid group.

Table 2: Predicted Frontier Molecular Orbital Properties of 5-Phenylsulfanyl-furan-2-carboxylic Acid

| Property | Predicted Value/Location | Significance |

| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity |

| HOMO Localization | Furan ring, Sulfur atom, Phenyl ring | Sites for oxidation and electrophilic reactions |

| LUMO Localization | Furan ring, Carboxylic acid group | Sites for reduction and nucleophilic reactions |

DFT calculations can be used to predict the mechanisms of chemical reactions involving 5-Phenylsulfanyl-furan-2-carboxylic acid. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway, including the structures of intermediates and transition states.

For example, the mechanism of esterification of the carboxylic acid group or electrophilic substitution on the furan or phenyl rings could be investigated. Transition state analysis would involve locating the saddle point on the potential energy surface that connects the reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of 5-Phenylsulfanyl-furan-2-carboxylic acid over time. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and its interactions with its environment, such as a solvent or a biological receptor.

An MD simulation of 5-Phenylsulfanyl-furan-2-carboxylic acid in an aqueous solution, for instance, would reveal how the molecule's conformation changes over time and how it forms hydrogen bonds with water molecules. This information is valuable for understanding its solubility and transport properties. If the molecule is being studied as a potential drug, MD simulations of its complex with a target protein can provide insights into the stability of the binding and the key interactions that contribute to it.

Virtual Screening and Ligand-Based Design Approaches

In the context of drug discovery, computational techniques like virtual screening and ligand-based design could be applied to 5-Phenylsulfanyl-furan-2-carboxylic acid and its derivatives. dntb.gov.uamdpi.comnih.govresearchgate.net

Virtual screening involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific biological target. If 5-Phenylsulfanyl-furan-2-carboxylic acid were identified as a hit compound, its structure could be used as a starting point for a virtual screening campaign to find other, potentially more potent, inhibitors.

Ligand-based design approaches are used when the 3D structure of the target is unknown. These methods rely on the information from a set of known active molecules to build a model that can predict the activity of new compounds. A pharmacophore model, for example, could be developed based on the key chemical features of 5-Phenylsulfanyl-furan-2-carboxylic acid that are essential for its biological activity. This model could then be used to search for other molecules that share these features.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. digitaloceanspaces.comnih.gov For a series of derivatives of 5-Phenylsulfanyl-furan-2-carboxylic acid, a QSAR model could be developed to predict their activity based on various molecular descriptors.

These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). By correlating these descriptors with the experimentally measured biological activity, a predictive model can be built. Such a model would be a valuable tool for designing new derivatives with improved potency and for prioritizing which compounds to synthesize and test.

Table 3: Exemplary Descriptors for a QSAR Model of 5-Phenylsulfanyl-furan-2-carboxylic Acid Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Topological | Wiener Index | Branching and connectivity of the molecule |

The development of a robust QSAR model requires a dataset of compounds with a wide range of structural diversity and biological activity.

Structure Activity Relationship Sar Studies of Furan 2 Carboxylic Acid Derivatives Bearing Organosulfur Substituents

Influence of Substitution at the C-5 Position of the Furan (B31954) Ring on Biological Activity

The C-5 position of the furan ring is a critical site for chemical modification, and substitutions at this position significantly influence the biological profile of furan-2-carboxylic acid derivatives. The nature of the substituent at C-5 can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Generally, the introduction of an aryl or heteroaryl group at the C-5 position can lead to a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, 5-aryl-2-furamides have been investigated for their potential as anticancer and anti-inflammatory agents. The electronic nature of the substituent on the C-5 aryl ring plays a crucial role in determining the potency. For example, in a series of 5-phenyl-2-furan derivatives, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can fine-tune the inhibitory activity against specific enzymes.

The introduction of a sulfur-containing moiety, such as a phenylsulfanyl group, introduces additional complexity and potential for specific interactions. The sulfur atom can act as a hydrogen bond acceptor and its lone pairs of electrons can participate in various non-covalent interactions, influencing the binding affinity of the molecule to its target.

Role of the Phenylsulfanyl Group in Molecular Recognition and Binding Affinity

The sulfur atom, with its potential for hydrogen bonding and other non-covalent interactions, can be a key determinant of binding. Furthermore, the phenyl ring of the phenylsulfanyl group can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues within the binding site of a protein. The orientation of the phenyl ring relative to the furan core can also impact the binding mode and affinity.

Computational modeling and molecular docking studies can provide valuable insights into the specific interactions of the phenylsulfanyl group. These studies can help to visualize the binding pose of the ligand and identify key interactions that contribute to its biological activity. For example, in a series of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives acting as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, a systematic SAR study revealed that a 2-[(4-fluorophenyl)thio] substituent was highly potent, suggesting a favorable interaction of the arylthio group within the receptor's binding pocket. nih.gov

Impact of Carboxylic Acid Group Modifications (e.g., Ester, Amide, Hydrazide) on SAR

Modification of the carboxylic acid group at the C-2 position of the furan ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. Esterification, amidation, and the formation of hydrazides can significantly impact a compound's solubility, membrane permeability, metabolic stability, and target-binding affinity.

Esters: Esterification of the carboxylic acid can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. However, esters are often susceptible to hydrolysis by esterases in the body, which can be a consideration for drug design and can also be exploited for prodrug strategies. google.com

Amides: The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor, which can lead to new interactions with the biological target. The nature of the amine used to form the amide can be varied to explore a wide range of chemical space and optimize activity. For instance, the synthesis of various furan-2-carboxamides has been explored for their potential as antibiofilm agents. researchgate.net

Hydrazides: Hydrazide derivatives of furan-2-carboxylic acid have also been synthesized and evaluated for their biological activities. The hydrazide moiety can act as a versatile linker and can also participate in hydrogen bonding interactions.

The following table summarizes the general impact of these modifications on the properties of furan-2-carboxylic acid derivatives.

| Modification | Potential Impact on Properties | Examples of Investigated Activities |

|---|---|---|

| Ester | Increased lipophilicity, potential for prodrug design, susceptibility to hydrolysis. | Antimicrobial, plasticizing effects on polymers. google.commdpi.com |

| Amide | Introduction of H-bond donors/acceptors, diverse chemical space for SAR exploration. | Antibiofilm, anticancer, enzyme inhibition. researchgate.net |

| Hydrazide | Versatile linker, potential for H-bonding interactions. | Antimicrobial, antiviral. nih.govscbt.com |

Stereochemical Considerations in Furan-Based Scaffolds

Chirality plays a crucial role in the biological activity of many drugs. news-medical.net The introduction of stereocenters into furan-based scaffolds can lead to enantiomers with significantly different pharmacological profiles. nih.gov One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects.

The synthesis of enantiomerically pure chiral furan derivatives is therefore an important area of research in medicinal chemistry. researcher.life The spatial arrangement of substituents on the furan ring can have a profound impact on how the molecule interacts with its biological target. For example, the stereochemistry of substituents can influence the adoption of a specific conformation that is required for optimal binding.

While specific stereochemical studies on 5-phenylsulfanyl-furan-2-carboxylic acid are not widely reported, the general principles of stereochemistry in drug design are highly relevant to this class of compounds.

Specific Target-Oriented SAR Investigations

ATP-Citrate Lyase (ACL): Furan carboxylate derivatives have been identified as novel inhibitors of ATP-citrate lyase, an enzyme involved in lipid and cholesterol biosynthesis. nih.govmdpi.com Virtual high-throughput screening of a furoic acid library led to the discovery of several potent ACL inhibitors. nih.gov The SAR of these compounds is still under investigation, but the furan scaffold appears to be a promising starting point for the development of new ACL inhibitors for the treatment of cancer and metabolic disorders.

Monoamine Oxidase B (MAO-B): Furan derivatives have also been explored as inhibitors of monoamine oxidase B, a key enzyme in the metabolism of neurotransmitters. Benzofuran-based derivatives have shown potent MAO-B inhibitory activity. nih.gov SAR studies on chalcone (B49325) analogs have also provided insights into the structural requirements for MAO-B inhibition. nih.gov

IKKβ: A series of tricyclic furan derivatives have been designed and synthesized as inhibitors of IKKβ, a kinase involved in the inflammatory response. nih.gov A benzothieno[3,2-b]furan derivative displayed potent inhibitory activity, and further optimization led to compounds with improved metabolic stability and oral bioavailability.

Succinate (B1194679) Dehydrogenase (SDH): Carboxamide derivatives containing a furan or thiophene (B33073) ring have been developed as potent inhibitors of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain. acs.orgnih.gov These compounds have shown significant antifungal activity, and SAR studies have helped to identify the key structural features required for potent inhibition.

Furan-2-carboxamide derivatives have been investigated as antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1), a target for the treatment of obesity. An extensive SAR study of naphtho[1,2-b]furan-2-carboxamides led to the identification of a highly potent MCH-R1 antagonist. researchgate.net This study highlighted the importance of the substituent at the C-5 position of the naphthofuran core for activity.

Advanced Applications and Future Research Directions

Applications in Catalysis and Biocatalysis

Design of Furan-Based Ligands for Transition Metal Catalysis

There is no specific information in the available literature on the design or use of 5-Phenylsulfanyl-furan-2-carboxylic acid as a ligand for transition metal catalysis. Research in this area is more broadly focused on other furan-containing molecules. researchgate.netstanford.edu

Role in Green Chemistry Catalytic Processes for Biomass Conversion

While the conversion of biomass into valuable furan-based chemicals is a cornerstone of green chemistry, there is no documented role for 5-Phenylsulfanyl-furan-2-carboxylic acid in these catalytic processes. rsc.orgd-nb.info The focus remains on the production and upgrading of primary platform molecules like furfural (B47365) and HMF into compounds such as FDCA. d-nb.inforesearchgate.net

Integration into Materials Science and Polymer Chemistry

Bio-based Monomers and Polymer Building Blocks

The potential of furan (B31954) derivatives as bio-based monomers for polymers like polyesters and polyamides is well-established, with FDCA being a prime example intended as a replacement for terephthalic acid. mdpi.comnih.govrsc.org However, there is no evidence to suggest that 5-Phenylsulfanyl-furan-2-carboxylic acid has been investigated or utilized as a monomer or building block in polymer chemistry.

Specialty Chemicals and Additives

No information was found regarding the use of 5-Phenylsulfanyl-furan-2-carboxylic acid as a specialty chemical or additive in materials science. The applications of furan derivatives as plasticizers and in other specialty roles are generally associated with esters of FDCA and other related compounds. blogspot.com

Exploration in Agrochemical and Industrial Applications

There is no information available in the searched scientific literature regarding the exploration or application of 5-Phenylsulfanyl-furan-2-carboxylic acid in agrochemical or other industrial contexts. The broader class of furan derivatives has found some use in pharmaceuticals and agrochemicals, but this does not specifically include the subject compound. researchgate.net

Corrosion Inhibition Formulations

Furan derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. banglajol.info The efficacy of these compounds is attributed to their molecular structure, which includes a furan ring and other functional groups containing heteroatoms (like oxygen and sulfur), and aromatic rings. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates corrosion.

The mechanism of inhibition typically involves the inhibitor molecules adsorbing onto the metal surface through either physical (electrostatic) or chemical (chemisorption) interactions. This adsorption process blocks the active corrosion sites on the metal, thereby reducing the rate of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Studies on furan derivatives, such as 5-aryl-furan-2-carbaldehyde compounds, have shown that their inhibition efficiency increases with concentration. banglajol.info For instance, derivatives like 5-[4-bromophenyl]-furan-2-carbaldehyde and 5-[4-chlorophenyl]-furan-2-carbaldehyde have demonstrated high inhibitory efficiencies, reaching up to 92.10% and 89.47% respectively, at a concentration of 600 ppm. banglajol.info

Research indicates that these furan-based inhibitors function as mixed-type inhibitors, meaning they affect both the anodic and cathodic processes of corrosion. banglajol.info The formation of a protective film on the metal surface has been confirmed through surface analysis techniques. banglajol.infosemanticscholar.org While specific studies on 5-Phenylsulfanyl-furan-2-carboxylic acid are not detailed in the provided sources, its structural similarity to other effective furan-based inhibitors suggests potential for similar applications. The presence of the sulfur atom in the phenylsulfanyl group could further enhance its adsorption capabilities on metal surfaces, a characteristic known to be beneficial for corrosion inhibition.

Table 1: Corrosion Inhibition Efficiency of Select Furan Derivatives

| Inhibitor Compound | Concentration (ppm) | Inhibition Efficiency (%) | Metal | Corrosive Medium |

| 5-(furan-2-ylmethylsulfonyl-4-phenyl-2,4-dihydro semanticscholar.orgnih.govkit.edu triazole-3-thione) | 150 | 99.4 | Carbon Steel | 1.0 M HCl |

| 5-[4-bromophenyl]-furan-2-carbaldehyde | 600 | 92.10 | Mild Steel | 0.1 N HCl |

| 5-[4-chlorophenyl]-furan-2-carbaldehyde | 600 | 89.47 | Mild Steel | 0.1 N HCl |

Specialty Solvents and Chemical Intermediates

The furan ring is a versatile heterocyclic structure that serves as a foundational component for a wide array of valuable chemicals and materials. Furan-2-carboxylic acid and its derivatives are significant as chemical intermediates in the synthesis of more complex molecules. One of the most prominent examples is 2,5-furandicarboxylic acid (FDCA), a key bio-based building block considered a green alternative to petroleum-derived terephthalic acid for polymer production. rsc.org

The synthesis of FDCA often proceeds through the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), involving intermediates such as 5-hydroxymethylfuran-2-carboxylic acid (HMFCA) and 5-formylfuran-2-carboxylic acid (FFCA). mdpi.comresearchgate.net This highlights the role of furan-2-carboxylic acid structures as pivotal intermediates in the production of high-value chemicals. The reactivity of the furan ring and the carboxylic acid group allows for various chemical transformations, making these compounds versatile precursors.

While the direct application of 5-Phenylsulfanyl-furan-2-carboxylic acid as a specialty solvent is not documented in the provided search results, its chemical structure suggests it could serve as a valuable intermediate. The presence of the furan ring, the carboxylic acid, and the phenylsulfanyl group provides multiple reactive sites for further functionalization. This could enable its use in the synthesis of novel polymers, pharmaceuticals, or other specialty chemicals. The furan moiety itself is a core component in various biologically active compounds and materials, underscoring the potential of its derivatives as important synthetic building blocks. nih.gov

Future Perspectives in Furan-Based Compound Research

Automation and High-Throughput Synthesis Strategies

The future of chemical synthesis, including that of furan-based compounds, is increasingly geared towards automation and high-throughput experimentation (HTE). nih.gov These strategies allow for the rapid screening of a wide range of reaction conditions, catalysts, solvents, and reagents, significantly accelerating the process of discovering optimal synthetic routes. youtube.com Automated synthesis platforms, which can perform numerous reactions in parallel, are becoming invaluable tools for developing new materials and optimizing chemical processes. kit.eduresearchgate.net

For the synthesis of furan derivatives, automation can be employed to explore novel reaction pathways and to optimize the production of specific compounds like 5-Phenylsulfanyl-furan-2-carboxylic acid. By integrating synthesis, purification, and analysis, automated systems can reduce the time of the design-make-test cycle. nih.gov This approach is particularly beneficial in medicinal chemistry and materials science for generating libraries of related compounds for screening purposes. researchgate.net The use of flow chemistry, which is highly amenable to automation, offers precise control over reaction parameters, leading to higher yields and purity. researchgate.netnih.gov The development of modular and accessible automated systems will likely empower more researchers to explore the vast chemical space of furan-based compounds.

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms and optimizing conditions. Advanced spectroscopic techniques are at the forefront of this capability. mdpi.com Techniques such as FlowNMR spectroscopy provide non-invasive, real-time data on reaction kinetics and the formation of intermediates under actual process conditions. rsc.org This is particularly useful for complex reactions involved in the synthesis of substituted furans.

Other methods like Infrared (IR), UV/Visible, and Raman spectroscopy are also powerful tools for in-line bioprocess and chemical reaction monitoring. mdpi.com These techniques allow for the continuous analysis of chemical composition without the need for sample extraction. mdpi.com For instance, recent studies have highlighted the potential of using benchtop NMR spectroscopy for real-time monitoring of chemical reactions, which can help in optimizing yield and minimizing waste. magritek.com The application of these advanced analytical methods to the synthesis of furan compounds will enable researchers to gain deeper insights into reaction pathways and to develop more efficient and sustainable synthetic processes.

Machine Learning and Artificial Intelligence in Compound Design and Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。